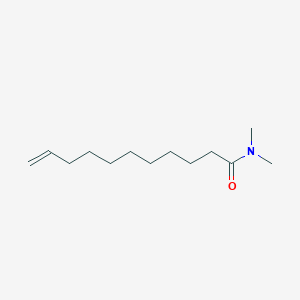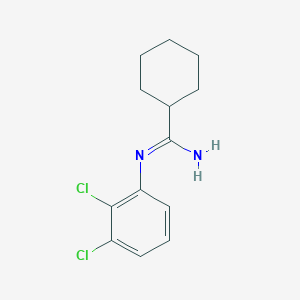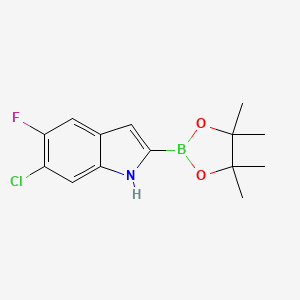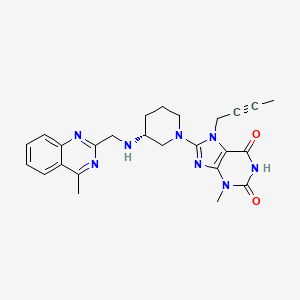
Linagliptin Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine core, the introduction of the but-2-yn-1-yl and methyl groups, and the attachment of the piperidin-1-yl and quinazolin-2-yl moieties. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its purine core is particularly interesting, as purines play a crucial role in cellular processes.
Medicine
In medicine, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance the efficiency of industrial processes.
Wirkmechanismus
The mechanism of action of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or signaling pathways. The quinazolin-2-yl and piperidin-1-yl groups may enhance binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Aminophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Theophylline: Another bronchodilator with a similar structure to aminophylline.
Uniqueness
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups and structural motifs. The presence of the but-2-yn-1-yl group introduces a degree of unsaturation, which can affect the compound’s reactivity and interactions with other molecules. Additionally, the quinazolin-2-yl and piperidin-1-yl groups provide opportunities for specific binding interactions, potentially enhancing the compound’s biological activity.
Eigenschaften
Molekularformel |
C25H28N8O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
InChI-Schlüssel |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


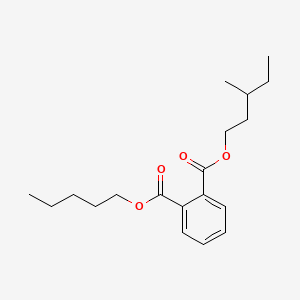
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
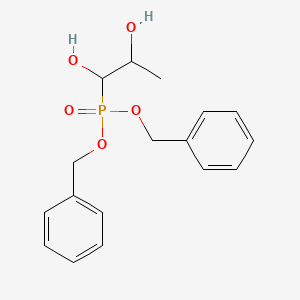
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
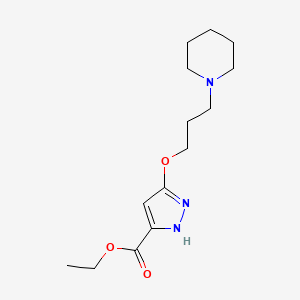
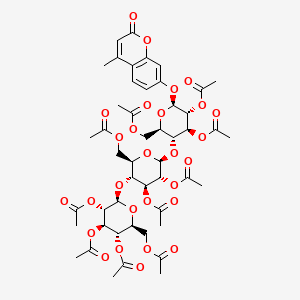
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

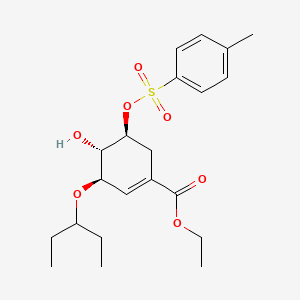

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
